molecular formula C16H16ClNO B291899 3-chloro-N-(4-isopropylphenyl)benzamide

3-chloro-N-(4-isopropylphenyl)benzamide

Cat. No. B291899
M. Wt: 273.75 g/mol
InChI Key: XFAVISVVUOEDDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-(4-isopropylphenyl)benzamide, also known as CIQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective agonist for the α7 nicotinic acetylcholine receptor, which plays a crucial role in various physiological processes.

Mechanism of Action

The mechanism of action of 3-chloro-N-(4-isopropylphenyl)benzamide involves its selective binding to the α7 nicotinic acetylcholine receptor. This binding activates the receptor and leads to the release of neurotransmitters such as dopamine and acetylcholine. This activation has been shown to have various physiological effects such as improving cognitive function, reducing inflammation, and reducing pain sensation.
Biochemical and Physiological Effects:
3-chloro-N-(4-isopropylphenyl)benzamide has been shown to have various biochemical and physiological effects. One of the major effects of 3-chloro-N-(4-isopropylphenyl)benzamide is its ability to improve cognitive function. Studies have shown that 3-chloro-N-(4-isopropylphenyl)benzamide can enhance learning and memory in animal models. Additionally, 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to reduce inflammation and pain sensation in various models.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-chloro-N-(4-isopropylphenyl)benzamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor. This selectivity allows for the specific activation of this receptor without affecting other receptors in the body. Additionally, 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to have a long half-life, making it a valuable tool for studying the long-term effects of α7 nicotinic acetylcholine receptor activation. However, one of the limitations of using 3-chloro-N-(4-isopropylphenyl)benzamide is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of lab personnel and experimental animals.

Future Directions

There are many potential future directions for the study of 3-chloro-N-(4-isopropylphenyl)benzamide. One potential direction is the development of 3-chloro-N-(4-isopropylphenyl)benzamide-based therapeutics for the treatment of various diseases such as Alzheimer's disease and chronic pain. Additionally, further studies are needed to fully understand the physiological effects of 3-chloro-N-(4-isopropylphenyl)benzamide and its potential applications in various fields of research. Finally, the development of new synthetic methods for 3-chloro-N-(4-isopropylphenyl)benzamide could lead to more efficient and cost-effective production of this valuable compound.
Conclusion:
In conclusion, 3-chloro-N-(4-isopropylphenyl)benzamide is a valuable tool for studying the α7 nicotinic acetylcholine receptor and its potential applications in various fields of research. The synthesis method for 3-chloro-N-(4-isopropylphenyl)benzamide has been optimized to produce high yields of pure compound. 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to have various biochemical and physiological effects and has advantages and limitations for lab experiments. Finally, there are many potential future directions for the study of 3-chloro-N-(4-isopropylphenyl)benzamide, including the development of new therapeutics and the further understanding of its physiological effects.

Synthesis Methods

The synthesis of 3-chloro-N-(4-isopropylphenyl)benzamide involves the reaction of 4-isopropylaniline with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain pure 3-chloro-N-(4-isopropylphenyl)benzamide. This method has been optimized to produce high yields of 3-chloro-N-(4-isopropylphenyl)benzamide with high purity.

Scientific Research Applications

3-chloro-N-(4-isopropylphenyl)benzamide has been studied extensively for its potential applications in scientific research. One of the major applications of 3-chloro-N-(4-isopropylphenyl)benzamide is in the study of the α7 nicotinic acetylcholine receptor. This receptor is involved in various physiological processes such as learning and memory, inflammation, and pain sensation. 3-chloro-N-(4-isopropylphenyl)benzamide has been shown to selectively activate this receptor, making it a valuable tool for studying its function and potential therapeutic applications.

properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

3-chloro-N-(4-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C16H16ClNO/c1-11(2)12-6-8-15(9-7-12)18-16(19)13-4-3-5-14(17)10-13/h3-11H,1-2H3,(H,18,19)

InChI Key

XFAVISVVUOEDDV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.